An In-depth Technical Guide to 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene: A Cornerstone Intermediate for SGLT2 Inhibitors
An In-depth Technical Guide to 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene: A Cornerstone Intermediate for SGLT2 Inhibitors
This technical guide provides a comprehensive overview of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene, a critical chemical intermediate in the synthesis of leading antidiabetic drugs. This document is intended for researchers, chemists, and professionals in the field of drug development and pharmaceutical manufacturing, offering in-depth insights into its synthesis, characterization, and application, with a focus on scientific integrity and practical utility.
Introduction: The Strategic Importance of a Key Building Block
4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene (CAS 461432-23-5) is a substituted diphenylmethane derivative that has emerged as a pivotal intermediate in the pharmaceutical industry.[1][2] Its significance lies in its integral role in the synthesis of sodium-glucose co-transporter 2 (SGLT2) inhibitors, a class of drugs that has revolutionized the management of type 2 diabetes mellitus.[3] Notably, this compound is a key precursor for the active pharmaceutical ingredients (APIs) Dapagliflozin and Empagliflozin.[1][3] The well-defined structure of this intermediate, featuring strategic bromo, chloro, and ethoxybenzyl moieties, allows for precise and efficient chemical transformations in the construction of these complex therapeutic agents.[4]
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical properties of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene is fundamental for its effective use in synthesis and for quality control.
| Property | Value | Reference |
| CAS Number | 461432-23-5 | [1] |
| Molecular Formula | C₁₅H₁₄BrClO | [3][5] |
| Molecular Weight | 325.63 g/mol | [3][5] |
| Appearance | White to off-white solid/powder | [6][7] |
| Melting Point | 40-43 °C | [8][9][] |
| Boiling Point | 393.0±32.0 °C at 760 mmHg | [6][] |
| Density | ~1.4 g/cm³ | [9][] |
| Solubility | Soluble in organic solvents such as dichloromethane, acetonitrile, DMSO, and methanol.[6][7][11] Insoluble in water.[11] | |
| Purity (Typical) | >98% (GC/HPLC) | [4][9][12] |
Spectroscopic Data:
-
¹H NMR (400 MHz, CDCl₃): δ 7.20-7.28 (m, 3H), 7.08 (d, J = 8.8, 2H), 6.83 (d, J = 8.8, 2H), 4.00 (q, J = 7.0, 2H), 3.96 (s, 2H), 1.40 (t, J = 7.0, 3H).[8]
-
¹³C NMR (125 MHz, CDCl₃): δ 157.6, 141.3, 133.5, 133.1, 130.9, 130.5, 130.4, 130.0, 120.4, 114.6, 63.4, 38.2, 14.9.[8]
-
Mass Spectrometry (LC-MS, ESI positive): m/z: 325 [M+H]⁺.[8]
Synthesis and Manufacturing Insights
The synthesis of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene is a multi-step process that demands careful control of reaction conditions to ensure high yield and purity. A common and effective synthetic route involves a Friedel-Crafts acylation followed by a reduction.
General Synthesis Pathway
A prevalent method for preparing this intermediate begins with the acylation of phenetole (ethoxybenzene) with 5-bromo-2-chlorobenzoyl chloride. The resulting benzophenone derivative is then reduced to yield the desired diphenylmethane structure.
Caption: General synthetic workflow for 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
Detailed Experimental Protocol (One-Pot Procedure)
This protocol is a synthesized example based on common practices described in the literature, designed for self-validation and reproducibility.[13][14]
Materials:
-
5-Bromo-2-chlorobenzoic acid
-
Oxalyl chloride or Thionyl chloride
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF) (catalytic)
-
Phenetole
-
Aluminum chloride (AlCl₃)
-
Triethylsilane (Et₃SiH) or Sodium borohydride (NaBH₄)
-
Tetrahydrofuran (THF) (if using NaBH₄)
-
Hydrochloric acid (HCl), 1N solution
-
Water
-
Toluene or Ethanol for workup and crystallization
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Procedure:
-
Acid Chloride Formation: In a nitrogen-purged reactor, dissolve 5-bromo-2-chlorobenzoic acid (1 equivalent) in dichloromethane. Add a catalytic amount of DMF. Slowly add oxalyl chloride (1.1 equivalents) to the solution. Stir the mixture at room temperature (25-30 °C) for 1-2 hours until gas evolution ceases. The reaction progress can be monitored by quenching a small aliquot with methanol and analyzing by TLC or LC-MS.[2][8]
-
Concentration: Once the formation of the acid chloride is complete, concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride and DCM, yielding an oily residue of 5-bromo-2-chlorobenzoyl chloride.[2][13]
-
Friedel-Crafts Acylation: Dissolve the oily residue in fresh dichloromethane and cool the mixture to 0-5 °C in an ice bath. In a separate flask, prepare a solution of phenetole (1.1 equivalents) in dichloromethane. To the cooled acid chloride solution, add aluminum chloride (1.2-1.5 equivalents) portion-wise, maintaining the temperature below 5 °C. Then, add the phenetole solution dropwise over 30-60 minutes.[8][13]
-
In-situ Reduction: After stirring the acylation mixture for 2-3 hours at 0-5 °C, slowly add triethylsilane (1.5-2.0 equivalents). Allow the reaction to warm to room temperature and stir for 24-36 hours.[2][8] Alternatively, for a borohydride reduction, add tetrahydrofuran (THF) followed by the slow, portion-wise addition of sodium borohydride and aluminum chloride at 0-5 °C, then heat to 60-65 °C for approximately 16 hours.[13][14]
-
Quenching and Workup: Cool the reaction mixture back to 0-5 °C and carefully quench by the slow addition of 1N HCl solution.[15] Separate the organic layer. Extract the aqueous layer with dichloromethane or toluene.[15][16]
-
Purification: Combine the organic layers, wash with water and brine, and then dry over anhydrous magnesium sulfate.[15] Filter and concentrate under reduced pressure to obtain the crude product.
-
Crystallization: The crude material can be purified by chromatography on a silica gel column (eluting with a hexane/ethyl acetate gradient) or by crystallization.[8] For crystallization, dissolve the residue in a minimal amount of hot ethanol or another suitable solvent, then cool to induce crystallization.[14][16] Filter the solid, wash with cold solvent, and dry under vacuum to yield 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene as a white to off-white solid.[16]
Causality Behind Experimental Choices:
-
Catalytic DMF: DMF acts as a catalyst in the formation of the acid chloride by forming a Vilsmeier reagent, which is a more potent acylating agent.
-
Lewis Acid (AlCl₃): Aluminum chloride is a strong Lewis acid that coordinates to the carbonyl oxygen of the acid chloride, activating it for electrophilic aromatic substitution on the electron-rich phenetole ring.
-
Controlled Temperature: Low temperatures during the Friedel-Crafts reaction are crucial to minimize side reactions and control the regioselectivity of the acylation.
-
Choice of Reducing Agent: Triethylsilane with a Lewis acid is a common choice for the reduction of the intermediate benzophenone, offering mild conditions. The NaBH₄/AlCl₃ system provides a more powerful reducing equivalent for this transformation.
-
One-Pot Process: This approach improves process efficiency and reduces waste by avoiding the isolation of the intermediate benzophenone, which can be advantageous in large-scale production.[13]
Application in the Synthesis of SGLT2 Inhibitors
The molecular architecture of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene makes it an ideal precursor for C-aryl glucoside SGLT2 inhibitors. The bromine atom provides a reactive handle for introducing the glucose moiety via metal-catalyzed cross-coupling reactions or lithiation followed by addition to a protected gluconolactone.[4]
Caption: Role of the intermediate in SGLT2 inhibitor synthesis.
This strategic coupling is the cornerstone of forming the C-glucoside bond that is characteristic of this class of drugs. The remaining chloro and ethoxybenzyl groups are essential components of the final pharmacophore, contributing to the molecule's binding affinity and selectivity for the SGLT2 protein.
Mechanism of Action of SGLT2 Inhibitors
SGLT2 inhibitors, synthesized from intermediates like 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene, exert their therapeutic effect by a novel, insulin-independent mechanism.[17]
-
Target: The primary target is the sodium-glucose co-transporter 2 (SGLT2), a protein located almost exclusively in the S1 segment of the proximal renal tubules.[18]
-
Function Inhibition: In healthy individuals, SGLT2 is responsible for reabsorbing approximately 90% of the glucose filtered by the glomeruli back into the bloodstream. SGLT2 inhibitors selectively block this transporter.[18][19]
-
Glucosuria: By inhibiting glucose reabsorption, these drugs promote the excretion of excess glucose in the urine (glucosuria), thereby lowering blood glucose levels in patients with type 2 diabetes.[17][18]
-
Cardio-Renal Benefits: Beyond glycemic control, SGLT2 inhibitors have demonstrated significant cardiovascular and renal protective effects.[19][20] These benefits are attributed to several secondary mechanisms, including osmotic diuresis leading to reduced blood pressure, a mild natriuresis, improved cardiac metabolism, and reduced glomerular hyperfiltration.[17][18]
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